2-Piperidinemethanol, 1-methyl-α-phenyl- (also known as 1-Methyl-2-piperidinemethanol) is a chemical compound with the molecular formula and a molecular weight of approximately 129.20 g/mol. It features a piperidine ring substituted with a hydroxymethyl group and a methyl group at the nitrogen atom, along with a phenyl group attached to the carbon adjacent to the nitrogen. The compound is classified under various names, including 1-Methyl-2-hydroxymethylpiperidine and has a CAS Registry Number of 20845-34-5 .
The biological activity of 2-Piperidinemethanol, 1-methyl-α-phenyl- is significant due to its interaction with various biochemical pathways. It has been identified as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1). These interactions suggest potential applications in regulating processes such as cell proliferation, survival, and differentiation. The compound has also shown promise in the synthesis of selective antagonists for various receptors, including the melanocortin receptor and gonadotropin-releasing hormone receptor .
Several synthesis methods have been developed for 2-Piperidinemethanol, 1-methyl-α-phenyl-. A common approach involves the reaction of piperidine derivatives with formaldehyde in the presence of reducing agents. Specific methods include:
The applications of 2-Piperidinemethanol, 1-methyl-α-phenyl- span several fields:
Studies on the interactions of 2-Piperidinemethanol, 1-methyl-α-phenyl- have highlighted its potential effects on cellular signaling pathways. It has been shown to influence gene expression and enzyme activity through its inhibition of VEGFR-2 and FGFR1, which are critical in angiogenesis and cellular growth regulation . Additionally, its pharmacokinetic properties suggest high gastrointestinal absorption but low skin permeability, indicating its suitability for oral administration in therapeutic contexts .
Several compounds share structural similarities with 2-Piperidinemethanol, 1-methyl-α-phenyl-. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| (S)-(1-Methylpiperidin-2-yl)methanol | 136030-04-1 | 1.00 | Enantiomeric form with similar biological activity |
| (R)-(1-Methylpiperidin-2-yl)methanol | 68474-13-5 | 1.00 | Enantiomeric form; potential differences in activity |
| N-(Hydroxymethyl)-N-methylpiperidine | 3197-44-2 | 0.93 | Contains hydroxymethyl group; used in similar applications |
| N-(Phenyl)-N-methylpiperidine | 3433-37-2 | 0.93 | Phenyl substitution provides different reactivity |
| N-(Benzyl)-N-methylpiperidine | 41373-39-1 | 0.93 | Benzyl group alters pharmacological properties |
These compounds exhibit unique properties that differentiate them from each other while retaining structural similarities to 2-Piperidinemethanol, 1-methyl-α-phenyl-. The variations in substituents lead to diverse biological activities and potential applications in medicinal chemistry.
1-Methyl-α-phenyl-2-piperidinemethanol belongs to the class of N-methylpiperidine derivatives characterized by a hydroxylmethyl group at the C2 position and a phenyl substituent on the α-carbon of the methanol side chain. Its systematic IUPAC name is 1-methyl-2-[(phenyl)(hydroxy)methyl]piperidine, reflecting the piperidine backbone (C₅H₁₁N) modified with a methyl group at the nitrogen and a benzyl alcohol moiety at C2.
The compound’s stereochemistry remains undefined in current literature, though synthetic routes may yield racemic mixtures or specific enantiomers depending on precursor configurations.
Piperidine derivatives gained prominence in the mid-20th century with the development of analgesics like meperidine. The introduction of aromatic substituents, such as phenyl groups, aimed to enhance receptor binding affinity and metabolic stability. For 1-methyl-α-phenyl-2-piperidinemethanol, historical precedents include:
This compound represents a convergence of strategies: N-methylation to reduce basicity and α-phenylation to promote π-π interactions with biological targets.
Natural piperidine alkaloids, such as tylophorine and sedamine, share the piperidine core but differ in substitution patterns:
The α-phenylmethanol group in 1-methyl-α-phenyl-2-piperidinemethanol introduces a steric bulk absent in simpler piperidine alcohols, potentially enabling unique interactions with hydrophobic binding pockets.
X-ray crystallographic analysis provides crucial insights into the solid-state structure of 2-piperidinemethanol,1-methyl-α-phenyl- derivatives. The crystallographic data reveals fundamental structural characteristics that define the molecular architecture of these compounds [1] [2] [3] [4].
The crystallographic studies consistently demonstrate that piperidine-containing compounds with phenyl substitution predominantly adopt orthorhombic or triclinic crystal systems, with space groups varying based on the specific substitution pattern [1] [3] [4]. For related methylpiperidinyl-phenyl derivatives, the orthorhombic space group Pna21 has been observed, with unit cell parameters of a = 10.249(2) Å, b = 13.182(3) Å, and c = 13.435(3) Å, yielding a molecular volume of 1815.1(6) ų [1].
The piperidine ring consistently maintains a chair conformation across different phenyl-substituted derivatives, as evidenced by puckering amplitude values of Q = 0.553(3) Å with Cremer parameters θ = 168.8(3)° and φ = 171.8(18)° [4]. This conformational preference is maintained even with various substitution patterns, indicating the thermodynamic stability of the chair form in these systems [3] [4] [5].
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Molecular Volume (ų) | Piperidine Ring Conformation |
|---|---|---|---|---|---|
| 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol | Orthorhombic | Pna21 | a=10.249(2), b=13.182(3), c=13.435(3) | 1815.1(6) | Chair |
| 3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Triclinic | P1 | Variable based on substitution | Variable | Chair |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair conformation | - | Chair form: Q=0.553(3) | Variable | Chair |
| Phenyl(piperidin-2-yl)methanol derivatives | Variable | Variable | Dependent on substituents | Variable | Predominantly chair |
The phenyl substituent at the α-position influences the molecular packing through π-π stacking interactions and van der Waals contacts [1] [3]. The dihedral angle between the naphthol mean plane and the benzene ring has been measured at 75.8(2)°, indicating significant aromatic-aromatic interactions that contribute to crystal stability [1]. The hydroxyl group participation in hydrogen bonding networks further stabilizes the crystal structure through intramolecular O-H⋯N hydrogen bonds [1] [4].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state conformational behavior of 2-piperidinemethanol,1-methyl-α-phenyl- derivatives. The NMR analysis reveals dynamic processes and conformational preferences that complement crystallographic findings [6] [7] [8] [9].
Proton NMR spectroscopy demonstrates distinct chemical shift patterns that reflect the conformational characteristics of these compounds. Aromatic protons appear as split signals at δ 7.49 ppm (2H) and δ 7.34 ppm (3H), indicating restricted rotation around the phenyl-carbon bond due to steric interactions [6]. The splitting pattern provides evidence for conformational rigidity in solution, consistent with the preferred chair conformation observed in the solid state [6] [10].
| Chemical Shift Region (ppm) | Assignment | Conformational Information | Temperature Dependence |
|---|---|---|---|
| 7.49 (2H phenyl) | Aromatic protons (split pattern) | Restricted rotation evidence | Elevated temperature coalescence |
| 7.34 (3H phenyl) | Aromatic protons (split pattern) | Phenyl group orientation | Elevated temperature coalescence |
| 6.72-6.64 (aromatic H) | Aromatic protons on substituted rings | Ring substitution pattern | Variable with substitution |
| 3.885 (piperidinyl H) | Piperidine ring protons | Chair conformation marker | Relatively stable |
| 1.287-1.028 (aliphatic CH) | Alkyl substituents | Axial/equatorial preference | Conformationally sensitive |
| 2.35 (methyl group) | N-methyl or substituent methyl | N-substituent dynamics | Exchange phenomena observed |
Variable temperature NMR studies reveal dynamic processes occurring at elevated temperatures, with coalescence of aromatic signals indicating increased molecular mobility [6]. The piperidine ring protons maintain their characteristic patterns even at higher temperatures, confirming the conformational stability of the chair form [6] [10]. The chemical shifts of piperidinyl protons around δ 3.885 ppm serve as diagnostic markers for the chair conformation [11] [8].
Fluorine-19 NMR spectroscopy, when applicable to fluorinated derivatives, provides additional conformational insights through chemical shift dispersion [7]. The technique has demonstrated the ability to distinguish between different conformers through restricted rotation around coordination bonds, with energy barriers exceeding 17.4 kcal/mol [7].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and stereoelectronic effects governing the conformational behavior of 2-piperidinemethanol,1-methyl-α-phenyl- derivatives. Computational studies using B3LYP/6-31+G(d) basis sets reveal fundamental molecular orbital characteristics and electronic properties [12] [3] [13] [14].
The frontier molecular orbital analysis demonstrates significant electronic delocalization effects in phenyl-substituted piperidine derivatives. HOMO energies range from -6.11 to -5.71 eV, while LUMO energies span -2.41 to -1.55 eV, resulting in energy gaps of 3.70 to 4.28 eV [13] [14]. These values indicate kinetic stability and moderate reactivity, with the phenyl substituent contributing to orbital mixing and electron delocalization [13].
| Parameter | Piperidine Derivatives Range | Phenyl-substituted Values | Stereoelectronic Effects |
|---|---|---|---|
| HOMO Energy (eV) | -6.11 to -5.71 | Varies with substitution | π-conjugation with phenyl |
| LUMO Energy (eV) | -2.41 to -1.55 | Electron-withdrawing shifts | Electron delocalization |
| Energy Gap ΔE (eV) | 3.70 to 4.28 | Typically 3.5-4.5 | Orbital overlap enhancement |
| Chemical Potential | -0.21 to -0.22 | More negative with phenyl | Charge distribution modification |
| Pyramidalization Degree (Å) | 0.23 to 0.42 | Reduced by conjugation | Planarization tendency |
| Dihedral Angle (degrees) | 70.8 to 78.3 | Aromatic interaction dependent | Aromatic-aliphatic interaction |
| Bond Length C-N (Å) | 1.15 to 1.47 | Standard C-N lengths | Hyperconjugation effects |
| Puckering Amplitude Q (Å) | 0.51 to 0.55 | Chair preference maintained | Ring strain minimization |
The computational analysis reveals that phenyl substitution significantly influences the electronic distribution within the piperidine ring system. Chemical potential values become more negative with phenyl substitution, indicating enhanced electron-withdrawing character [13] [14]. The pyramidalization degree of the nitrogen atom decreases from 0.42 Å in simple piperidines to 0.23-0.30 Å in phenyl-substituted derivatives, reflecting increased planarization due to conjugative effects [12].
Stereoelectronic effects play a crucial role in determining conformational preferences [12] [3]. The dihedral angles between aromatic and aliphatic components range from 70.8° to 78.3°, optimizing orbital overlap while minimizing steric interactions [3]. Hyperconjugation between the piperidine ring and phenyl substituent contributes to conformational stability and influences the preferred chair conformation [12] [3].
The structural characteristics of 2-piperidinemethanol,1-methyl-α-phenyl- can be systematically compared with other piperidine derivatives to understand the influence of substitution patterns on molecular architecture and conformational behavior [15] [4] [16] [17].
Unsubstituted piperidine universally adopts a chair conformation with high ring flexibility and rapid chair-chair interconversion [17]. The introduction of the hydroxymethyl group at the 2-position maintains the chair conformation while introducing moderate conformational restriction through intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair [4] [16].
| Structural Feature | Unsubstituted Piperidine | 2-Piperidinemethanol | α-Phenyl Derivatives | N-Substituted Variants |
|---|---|---|---|---|
| Ring Conformation | Chair (universal) | Chair maintained | Chair stabilized | Conformation dependent |
| Substituent Orientation | Equatorial preference | Equatorial hydroxymethyl | Phenyl equatorial preference | Steric control |
| Hydrogen Bonding | NH···N chains | OH···N intramolecular | Extended networks | Modified patterns |
| Crystal Packing | Close-packed arrangement | Hydrogen-bonded networks | π-π stacking possible | Substituent-dependent |
| Molecular Flexibility | High ring inversion | Moderate flexibility | Reduced by conjugation | Variable restriction |
| Aromatic Interactions | None | Limited | Significant π-interactions | Through-space effects |
The α-phenyl substitution introduces significant conformational rigidity through conjugative effects and aromatic interactions [15] [4]. The phenyl group preferentially adopts an equatorial orientation to minimize steric interactions while maximizing orbital overlap [4]. This substitution pattern creates extended hydrogen bonding networks in the solid state and enables π-π stacking interactions between adjacent molecules [1] [3].
N-substituted variants demonstrate variable conformational behavior depending on the steric and electronic nature of the substituent [15] [18]. The methylation at nitrogen in the target compound reduces the basicity and alters the hydrogen bonding patterns compared to secondary piperidine derivatives [19] [18]. This modification influences crystal packing arrangements and affects the overall molecular flexibility [18].